N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
“N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a complex organic compound that features a combination of aromatic, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and benzyloxyphenyl groups. The final step often involves the formation of the hydrazide linkage under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or hydrazide moieties.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, the compound may be studied for its potential as a pharmaceutical agent. The presence of the triazole ring suggests possible antifungal or antibacterial properties.
Medicine
Medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for “N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The triazole ring could play a crucial role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-fluorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of “N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the bromophenyl group, in particular, could influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C28H26BrN5O2S |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H26BrN5O2S/c1-20(2)17-34-27(23-10-12-24(29)13-11-23)32-33-28(34)37-19-26(35)31-30-16-21-8-14-25(15-9-21)36-18-22-6-4-3-5-7-22/h3-16H,1,17-19H2,2H3,(H,31,35)/b30-16+ |
InChI Key |
FBQJFYPLNIVNAR-OKCVXOCRSA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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